6-Methoxy-3-nitroquinoline
Overview
Description
6-Methoxy-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxy group (-OCH3) at the 6th position and a nitro group (-NO2) at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 6-methoxyquinoline. The nitration reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group (-OH) or further oxidized to a carbonyl group (C=O).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 6-Methoxy-3-aminoquinoline.
Substitution: Depending on the nucleophile, products such as 6-substituted-3-nitroquinoline derivatives.
Oxidation: 6-Hydroxy-3-nitroquinoline or 6-formyl-3-nitroquinoline
Scientific Research Applications
6-Methoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitroquinoline and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
3-Nitroquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
6-Hydroxy-3-nitroquinoline: The hydroxyl group at the 6th position can lead to different chemical and biological properties compared to the methoxy group.
Uniqueness: 6-Methoxy-3-nitroquinoline is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
6-methoxy-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZXVJDJDOXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364020 | |
Record name | 6-methoxy-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159454-73-6 | |
Record name | 6-methoxy-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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